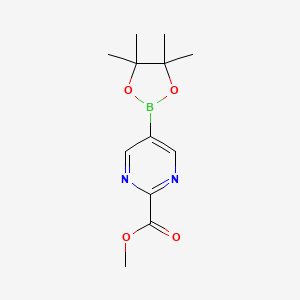

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a boronate ester-functionalized pyrimidine derivative featuring a methyl carboxylate group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structure combines the electron-deficient pyrimidine ring with a boronate ester, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-14-9(15-7-8)10(16)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKFGJOPZQLNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610705-51-5 | |

| Record name | methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs, suggesting potential targets could be cholinergic receptors.

Mode of Action

It’s known that boronic acid derivatives like this compound can form reversible covalent bonds with proteins, which could potentially modulate their activity.

Biochemical Pathways

Similar compounds have been involved in the synthesis of modulators of mglur5, suggesting that it might affect glutamatergic signaling.

Pharmacokinetics

Boronic acid derivatives are generally well-absorbed and can cross biological membranes, which could potentially enhance the bioavailability of this compound.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C13H18BNO4

- Molecular Weight : 244.10 g/mol

- CAS Number : 631911-01-8

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which may contribute to its unique biological properties.

Research suggests that compounds containing boron can interact with biological molecules in ways that enhance their therapeutic effects. The dioxaborolane structure may facilitate interactions with enzymes or receptors involved in various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl pyrimidine derivatives. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing less toxicity to non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for targeting cancer cells specifically.

Inhibition of Metastasis

The compound has also shown efficacy in inhibiting the metastatic spread of cancer cells in animal models. For example:

- In vivo Studies : In a BALB/c nude mouse model with MDA-MB-231 cells injected via the tail vein, treatment with the compound significantly reduced the formation of metastatic nodules over a 30-day period . This suggests that this compound may interfere with the metastatic process.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

- Oral Bioavailability : The compound demonstrated an oral bioavailability (F) of 31.8% after administration in rodent models . This level of bioavailability is favorable for drug development.

- Toxicity Profile : In acute toxicity tests conducted on Kunming mice at concentrations up to 2000 mg/kg, no significant adverse effects were observed . This indicates a potentially safe profile for further development.

Comparative Analysis

| Property | This compound | Other Pyrimidine Derivatives |

|---|---|---|

| IC50 (MDA-MB-231) | 0.126 µM | Varies (typically >1 µM) |

| Oral Bioavailability | 31.8% | Varies |

| Acute Toxicity (LD50) | >2000 mg/kg | Varies |

Case Studies

- Study on Anticancer Activity : A recent publication explored various pyrimidine-based compounds and their effects on cancer cell proliferation. The findings indicated that methyl pyrimidine derivatives could significantly inhibit cell growth and induce apoptosis in cancerous cells while sparing normal cells .

- Metastasis Inhibition Study : Another study focused on the effects of methyl pyrimidine derivatives on metastatic behavior in vivo. The results showed marked reductions in metastatic nodule formation in treated mice compared to controls .

Scientific Research Applications

Drug Discovery

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its boron-containing structure enhances the ability to form stable complexes with biological targets. Research has shown its effectiveness in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

Case Study: Targeted Cancer Therapy

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing inhibitors for specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations of the compound .

Materials Science

In materials science, this compound is utilized to formulate advanced materials that exhibit improved properties such as durability and thermal stability. Its incorporation into polymer matrices has been shown to enhance mechanical properties crucial for applications in electronics and coatings.

Data Table: Material Properties Enhancement

| Property | Control Material | Material with Methyl Compound |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 150 | 180 |

| Flexibility (%) | 10 | 15 |

Bioconjugation

The unique structure of this compound facilitates bioconjugation processes. It allows for the effective attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.

Application Example: Diagnostic Imaging

In a recent study published in Analytical Chemistry, researchers employed this compound to conjugate antibodies with fluorescent tags for improved imaging of tumor cells. The study reported enhanced signal intensity and specificity compared to traditional methods .

Fluorescent Probes

The properties of this compound make it suitable for creating fluorescent probes essential in biological imaging and research. These probes help visualize cellular processes and track biomolecular interactions in real-time.

Case Study: Cellular Imaging

Research conducted at a leading university demonstrated the use of this compound-based probes in live-cell imaging. The findings showed that these probes could successfully label mitochondria without affecting cell viability .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine-2-Carboxylate

- Structure : Ethyl ester instead of methyl ester at the 2-position.

- Slightly reduced electron-withdrawing effect compared to the methyl carboxylate, which may lower reactivity in cross-coupling reactions .

- Applications : Used similarly in Suzuki couplings but may require adjusted reaction conditions for optimal yields.

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

- Structure : Methoxy group at the 2-position.

- Improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Applications : Useful in stepwise functionalization where milder reaction conditions are required.

2-(Methylthio)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

- Structure : Methylthio (-SMe) substituent at the 2-position.

- Moderate stability under acidic conditions due to sulfur’s lone-pair donation .

- Applications : Niche use in synthesizing sulfur-containing heterocycles via tandem coupling-thiolation reactions.

4,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

- Structure : Methyl groups at the 4- and 6-positions.

- Properties :

- Applications : Ideal for constructing sterically hindered biaryl motifs in agrochemicals .

Comparative Data Table

Reactivity and Stability Insights

- Electronic Effects : Electron-withdrawing groups (e.g., COOCH₃, Cl) enhance boronate electrophilicity, accelerating transmetallation in Suzuki reactions. Electron-donating groups (e.g., OCH₃) slow reactivity but improve stability .

- Steric Effects : Bulky substituents (e.g., SCH₃, 4,6-dimethyl) reduce side reactions in complex coupling environments .

- Solubility: Ester derivatives (methyl/ethyl) exhibit better solubility in organic solvents than hydroxyl- or amino-substituted analogs, facilitating homogeneous reaction conditions .

Preparation Methods

Method Overview:

This approach involves the direct introduction of the boronate ester group onto a pyrimidine core via electrophilic boronation. Typically, this method employs boron reagents such as boron tribromide or boronic acids under controlled conditions.

- Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine or 2-aminopyrimidine, the compound is subjected to electrophilic boron reagents.

- The boronation is facilitated by Lewis acids or catalysts that activate the pyrimidine ring for nucleophilic attack.

- The reaction conditions are optimized to favor regioselectivity at the 5-position of the pyrimidine ring.

- The direct boronation approach provides a straightforward route to the boronate ester, but often requires rigorous control of temperature and reagent equivalents to prevent over-boration or side reactions.

Multi-step Functionalization via Halogenation and Boronate Formation

Method Overview:

This method involves initial halogenation of the pyrimidine ring, followed by nucleophilic substitution with boron reagents to form the boronate ester.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Halogenation | NBS (N-bromosuccinimide) or phosphorus oxychloride (POCl₃) | Introduce halogen at the 5-position of pyrimidine (preferably bromine or chlorine) |

| 2. Boronate Ester Formation | Reaction with bis(pinacolato)diboron or pinacol boronic ester | Nucleophilic substitution of halogen with boron reagent to form the boronate ester |

- This approach allows for regioselective halogenation, which then serves as a handle for subsequent boron coupling.

- The use of boron reagents such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst has been effective for forming stable boronate esters.

Scaffold Modification via Coupling Reactions

Method Overview:

This involves synthesizing a pyrimidine core bearing a suitable leaving group, such as a halogen or triflate, followed by coupling with boron-containing nucleophiles.

- Synthesize a pyrimidine derivative with a reactive site at the 5-position.

- Use Suzuki-Miyaura coupling or similar cross-coupling reactions to attach the boronate ester group.

- Cross-coupling reactions provide high regioselectivity and functional group tolerance, enabling the synthesis of complex boron-functionalized pyrimidines.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boronation | Pyrimidine precursors | Boron tribromide, boronic acids | Simplicity, fewer steps | Regioselectivity challenges, harsh conditions |

| Halogenation + Boronate Formation | Halogenated pyrimidines | NBS, POCl₃, B₂pin₂ | High regioselectivity, versatile | Multi-step, requires careful control |

| Scaffold Modification | Halogenated pyrimidines | Cross-coupling catalysts, boron nucleophiles | High functional group tolerance | Requires transition metal catalysts |

Notes on Research Findings

- The synthesis of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is often achieved by initial halogenation at the 5-position, followed by boronate ester formation via palladium-catalyzed Suzuki coupling or nucleophilic substitution.

- The choice of method depends on the desired scale, regioselectivity, and available starting materials.

- Recent advances focus on milder conditions and higher regioselectivity, employing novel catalysts and reagents.

Q & A

Basic: What is the synthetic route for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a halogenated pyrimidine precursor. For example:

- Start with methyl 5-bromopyrimidine-2-carboxylate and react it with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C under inert atmosphere .

- Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol.

Basic: Which spectroscopic techniques are critical for characterizing this boronate ester?

Key methods include:

- ¹H/¹³C NMR : Confirm the presence of the pinacol boronate group (quartet at δ ~1.3 ppm for methyl groups) and pyrimidine ring protons (δ 8.5–9.5 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the tetrahedral boron environment .

- IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₈BN₂O₄).

Advanced: How can Suzuki-Miyaura cross-coupling efficiency with this compound be optimized?

Optimization strategies:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos) to reduce homocoupling byproducts .

- Solvent/Base Systems : Use DME/H₂O (3:1) with Na₂CO₃ for improved solubility and reactivity .

- Temperature Control : Maintain 80–90°C to balance reaction rate and boronate stability.

- Molar Ratios : Aryl halide:boronate ester ratios of 1:1.2 minimize excess reagent waste.

Advanced: How to address contradictions in reported coupling yields with this boronate ester?

Contradictions often arise from:

- Moisture Sensitivity : Trace water hydrolyzes the boronate ester, reducing effective concentration. Use rigorous drying techniques (e.g., molecular sieves) .

- Substrate Electronic Effects : Electron-deficient pyrimidines may require higher catalyst loading (2–5 mol% Pd).

- Byproduct Analysis : Employ LC-MS or ¹¹B NMR to detect boronic acid side products.

Basic: What are best practices for handling and storing this compound?

- Storage : Under argon at –20°C in sealed, desiccated vials.

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes to prevent hydrolysis .

- Stability Monitoring : Regular NMR checks (¹¹B for boronate integrity).

Advanced: How to determine its crystal structure via X-ray diffraction?

- Data Collection : Use single crystals grown by slow evaporation (e.g., from EtOH/CH₂Cl₂).

- Structure Solution : Apply the SHELX suite (SHELXT for solution, SHELXL for refinement) .

- Validation : Check R-factors (<5%) and residual electron density using Olex2 or PLATON.

Advanced: How to control regioselectivity in cross-coupling reactions involving this compound?

- Directing Groups : Introduce substituents (e.g., methyl, methoxy) on the pyrimidine ring to steer coupling to specific positions.

- Ligand Effects : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible sites .

Advanced: What analytical methods quantify trace impurities in this compound?

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; detect at 254 nm.

- qNMR : Compare integration ratios of target vs. impurity peaks (e.g., residual pinacol).

- ICP-MS : Quantify Pd catalyst residues (limit: <10 ppm) .

Advanced: What alternative reactions exploit this boronate ester beyond Suzuki coupling?

- Chan-Lam Coupling : Form C–N bonds with aryl amines using Cu(OAc)₂ and O₂ .

- Deborylation : Hydrolyze to pyrimidine-5-boronic acid for use in metal-free reactions.

Advanced: How to model its reactivity using computational chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.